Cas no 1852991-66-2 (3,5-Dimethyl-2-(2-methylpropyl)piperidine)

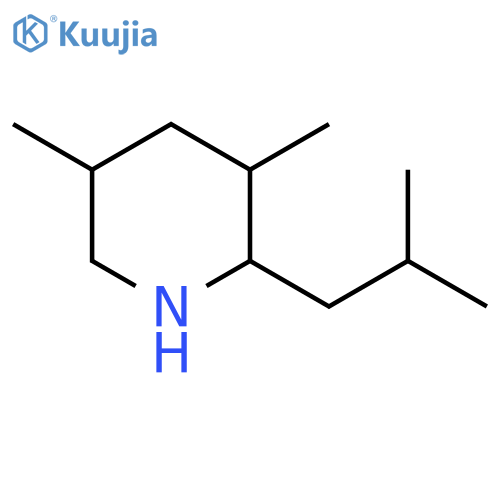

1852991-66-2 structure

商品名:3,5-Dimethyl-2-(2-methylpropyl)piperidine

3,5-Dimethyl-2-(2-methylpropyl)piperidine 化学的及び物理的性質

名前と識別子

-

- CID 131048799

- Piperidine, 3,5-dimethyl-2-(2-methylpropyl)-

- 3,5-Dimethyl-2-(2-methylpropyl)piperidine

-

- インチ: 1S/C11H23N/c1-8(2)5-11-10(4)6-9(3)7-12-11/h8-12H,5-7H2,1-4H3

- InChIKey: HVNTYDIRLKRTSJ-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)CC(C)C1CC(C)C

じっけんとくせい

- 密度みつど: 0.793±0.06 g/cm3(Predicted)

- ふってん: 200.5±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.67±0.10(Predicted)

3,5-Dimethyl-2-(2-methylpropyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477092-1.0g |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1477092-10000mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 10000mg |

$3315.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-50mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 50mg |

$647.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-5000mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-1000mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 1000mg |

$770.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-2500mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 2500mg |

$1509.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-250mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 250mg |

$708.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-100mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 100mg |

$678.0 | 2023-09-28 | ||

| Enamine | EN300-1477092-500mg |

3,5-dimethyl-2-(2-methylpropyl)piperidine |

1852991-66-2 | 500mg |

$739.0 | 2023-09-28 |

3,5-Dimethyl-2-(2-methylpropyl)piperidine 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1852991-66-2 (3,5-Dimethyl-2-(2-methylpropyl)piperidine) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬